Cas no 163798-92-3 (4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole)

4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole structure
163798-92-3 structure
Product Name:4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole
CAS-nummer:163798-92-3
MF:C9H7BrN2S
MW:255.134279489517
MDL:MFCD00052102
CID:136691
PubChem ID:2776454
Update Time:2025-06-26

4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(4-(Bromomethyl)phenyl)-1,2,3-thiadiazole
    • 1,2,3-Thiadiazole,4-[4-(bromomethyl)phenyl]-
    • 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole
    • 4-[4-(bromomethyl)phenyl]thiadiazole
    • AC1MCQZG
    • AC1Q27N4
    • BBL019205
    • CTK4D1652
    • MolPort-000-142-548
    • SBB101554
    • SureCN219769
    • 4-(1,2,3-Thiadiazol-4-yl)benzyl bromide
    • BP-13197
    • 4-[4-(bromomethyl)phenyl]-1,2,3-thiadiazole, AldrichCPR
    • 163798-92-3
    • SCHEMBL219769
    • FT-0617356
    • AKOS015911756
    • W-205929
    • DTXSID60380092
    • 4-(4-Bromomethyl-phenyl)-[1,2,3]thiadiazole
    • DGHQOPZIGDRUIT-UHFFFAOYSA-N
    • MFCD00052102
    • 4-(4-bromomethylphenyl)-1,2,3-thiadiazole
    • AS-9506
    • 1,2,3-Thiadiazole, 4-[4-(bromomethyl)phenyl]-
    • DB-017656
    • 4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole
    • MDL: MFCD00052102
    • Inchi: 1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5H2
    • InChI-sleutel: DGHQOPZIGDRUIT-UHFFFAOYSA-N
    • LACHT: BrCC1C=CC(C2=CSN=N2)=CC=1

Berekende eigenschappen

  • Exacte massa: 253.95100
  • Monoisotopische massa: 253.951
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 160
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 54Ų

Experimentele eigenschappen

  • Dichtheid: 1.593
  • Smeltpunt: 135 °C
  • Kookpunt: 362.6°C at 760 mmHg
  • Vlampunt: 173.1°C
  • Brekindex: 1.645
  • PSA: 54.02000
  • LogboekP: 3.10000

4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole Beveiligingsinformatie

  • Gevaarverklaring: Irritant
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S26; S36/37/39
  • Identificatie van gevaarlijk materiaal: Xi
  • Veiligheidstermijn:S26-36/37/39
  • Opslagvoorwaarde:Sealed in dry,2-8°C
  • Risicozinnen:R36/37/38

4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-4-(Bromomethyl)phenyl-1,2,3-thiadiazole Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B994168-10mg
4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole
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4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole
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B994168-100mg
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Apollo Scientific
OR23262-250mg
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Apollo Scientific
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163798-92-3 95+%
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$71.0 2024-04-23
abcr
AB171868-1 g
4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole; 95%
163798-92-3
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€138.70 2023-07-20
Chemenu
CM382800-1g
4-(1,2,3-Thiadiazol-4-yl)benzyl bromide
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SHENG KE LU SI SHENG WU JI SHU
sc-256668-250mg
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SHENG KE LU SI SHENG WU JI SHU
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